BENGHE Foundational & Exploratory

Check Availability & Pricing

Foreword: Navigating Data Scarcity for a Novel
Research Compound

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: 6-Fluorochroman-3-carboxylic acid
CAS No.: 944899-27-8
Cat. No.: B3059123

Get Quote

As researchers and drug development professionals, we often encounter novel chemical
entities with sparse publicly available data. 6-Fluorochroman-3-carboxylic acid (CAS
944899-27-8) is one such compound. A thorough search of scientific literature and chemical

databases reveals a significant lack of specific experimental data for this precise molecule.

This guide, therefore, adopts a predictive and comparative approach, grounded in established
chemical principles and data from closely related structural analogues. By examining these
analogues, we can construct a robust, scientifically-grounded profile of the target molecule's
expected properties, synthesis, and potential applications. This document is designed to serve
as an authoritative resource for any scientist intending to synthesize, handle, or utilize 6-
Fluorochroman-3-carboxylic acid in their research.

The primary analogues referenced in this guide are:

e 6-Fluorochromone-3-carboxylic acid (CAS 71346-17-3): The direct synthetic precursor,
differing only in the oxidation state of the pyran ring.
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e 6-Bromochroman-3-carboxylic acid: A structural analogue with a different halogen at the 6-
position, providing insight into the chroman-3-carboxylic acid core.[1]

e 6-Fluorochroman-2-carboxylic acid (CAS 99199-60-7): An isomer that informs on the
properties of the 6-fluorochroman scaffold.[2][3][4]

Part 1: Physicochemical and Spectroscopic Profile

The introduction of a fluorine atom and a carboxylic acid group to the chroman scaffold
significantly influences its electronic properties, solubility, and potential for intermolecular
interactions—key factors in medicinal chemistry.

Core Physicochemical Properties

The properties of 6-Fluorochroman-3-carboxylic acid can be predicted and compared with its
experimentally characterized analogues.

6-Fluorochroman-

6-Fluorochromone- 6-Fluorochroman-

Property 3-carboxylic acid ] ] ] )
3-carboxylic acid 2-carboxylic acid

(Target)

CAS Number 944899-27-8 71346-17-3 99199-60-7[2]

Molecular Formula C10HoFOs3 C10Hs5FO4[5] C10H9FO3[2]

Molecular Weight 196.18 g/mol 208.14 g/mol [5] 196.18 g/mol [2]
Predicted: White to ) ] -

Appearance ] ) White solid[6] Not specified
off-white solid

Melting Point (°C) Predicted: 130-150 234-238[5][7] 126[2]

Boiling Point (°C)

Predicted: ~358 at
760 mmHg

Not applicable

~358 at 760 mmHg[2]

Density (g/cm?3)

Predicted: ~1.3-1.4

Not specified

1.365[2]

Note: Predicted values for the target compound are derived from the properties of its isomers
and related structures.
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Structural Comparison of Target Molecule and Key
Analogues
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Caption: Chemical structures of the target molecule and its key analogues.

Predicted Spectroscopic Signhature

The identification and characterization of 6-Fluorochroman-3-carboxylic acid would rely on a
combination of standard spectroscopic techniques. The expected spectral data are as follows,
based on established principles and data from its analogues.[1]

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
different proton environments.

o Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear in
the 10-12 ppm region, which is a characteristic signal for carboxylic acids.[8][9]

o Aromatic Protons (Ar-H): Three protons on the fluorinated benzene ring will appear in the
aromatic region (~6.8-7.5 ppm), showing complex splitting patterns (doublets and doublets of
doublets) due to H-H and H-F coupling.

e Chroman Protons (-CH-, -CHz-): The aliphatic protons on the dihydropyran ring are expected
in the upfield region. The proton at C3 will likely be a multiplet around 2.8-3.2 ppm. The
protons at C2 and C4 will appear as multiplets between 4.0-4.8 ppm.

13C NMR Spectroscopy: The carbon spectrum provides key information about the carbon
framework.
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e Carbonyl Carbon (-COOH): This carbon is expected to be the most downfield signal, typically
in the 160-180 ppm range.[8][9] For comparison, the carboxylic carbon in 6-Fluorochromone-
3-carboxylic acid appears at 164.07 ppm.[6][10]

o Aromatic Carbons: Six signals are expected in the 110-160 ppm range. The carbon attached
to the fluorine (C6) will show a large C-F coupling constant.

 Aliphatic Carbons (C2, C3, C4): These carbons will appear in the more shielded region of the
spectrum, typically between 20-70 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional
groups.

o O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm~1 region,
characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][9]

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~! corresponds to the
carbonyl of the carboxylic acid.[9]

o C-F Stretch: A strong absorption in the 1250-1000 cm~1 region will indicate the presence of
the carbon-fluorine bond.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent
molecular ion peak (M*) at m/z 196. Key fragmentation patterns would include the loss of the
carboxyl group (-COOH, M-45) and the loss of water (-H20, M-18).[8][9]

Part 2: Synthesis and Reactivity

A robust synthetic strategy is crucial for obtaining high-purity material for research. While a
direct, published synthesis for 6-Fluorochroman-3-carboxylic acid is not available, a logical
and high-yielding pathway can be designed based on the synthesis of its chromone precursor.

Proposed Two-Step Synthetic Pathway

The most direct route involves the synthesis of 6-Fluorochromone-3-carboxylic acid followed by
a selective reduction of the pyran ring's double bond.

Caption: Proposed synthetic workflow for 6-Fluorochroman-3-carboxylic acid.
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Experimental Protocol: Synthesis of Precursor (6-
Fluorochromone-3-carboxylic acid)

This protocol is adapted from the work of Gordon, A. T. et al., which describes the synthesis of

various chromone-3-carboxylic acids.[6][10]

Causality: The synthesis begins with a Vilsmeier-Haack formylation, which is a reliable method
for installing a formyl group onto an activated aromatic ring system, leading to the key aldehyde
intermediate. This aldehyde is then oxidized to the carboxylic acid using a Pinnick oxidation,
chosen for its high selectivity and mild conditions, which prevents unwanted side reactions.

Step 1: Vilsmeier-Haack Formylation

» Reagents: 5-Fluoro-2-hydroxyacetophenone, Phosphorus(V) oxychloride (POCIs), N,N-
Dimethylformamide (DMF).

e Procedure: a. In a three-necked flask equipped with a dropping funnel and under an inert
atmosphere (N2), cool DMF to 0°C. b. Add POCIs dropwise to the cooled DMF with vigorous
stirring, maintaining the temperature below 5°C. c. After the addition is complete, allow the
mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent. d. Add a solution of 5-
Fluoro-2-hydroxyacetophenone in DMF dropwise to the reaction mixture. e. Allow the
reaction to warm to room temperature and stir for 12 hours. f. Quench the reaction by
pouring it slowly onto crushed ice. g. The resulting precipitate, 6-Fluoro-4-oxo-4H-chromene-
3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Pinnick Oxidation

o Reagents: 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, Sodium chlorite (NaClOz2),
Sulfamic acid, Dichloromethane (DCM), Water.

e Procedure: a. Dissolve the aldehyde intermediate from Step 1 in a mixture of DCM and
water. b. Cool the solution to 0°C in an ice bath. c. Add sulfamic acid, followed by the portion-
wise addition of sodium chlorite, ensuring the temperature remains below 10°C. d. Allow the
reaction to warm to room temperature and stir for 12 hours. e. After completion, separate the
organic layer. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g.
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Recrystallize the crude solid from a methanol/water mixture to yield pure 6-Fluorochromone-
3-carboxylic acid.[6][10]

Experimental Protocol: Proposed Reduction to 6-
Fluorochroman-3-carboxylic acid

Causality: Catalytic hydrogenation is the method of choice for reducing the endocyclic double
bond of the chromone without affecting the aromatic ring or the carboxylic acid. Palladium on
carbon (Pd/C) is a highly effective and standard catalyst for this type of transformation.

» Reagents: 6-Fluorochromone-3-carboxylic acid, Palladium on carbon (10% Pd/C), Ethanol
(or a suitable solvent like Ethyl Acetate), Hydrogen gas (H2).

e Procedure: a. In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-
Fluorochromone-3-carboxylic acid in ethanol. b. Carefully add the 10% Pd/C catalyst
(typically 5-10 mol%) to the solution. c. Seal the vessel and purge it several times with an
inert gas (N2 or Argon) before introducing hydrogen gas. d. Pressurize the vessel with Hz
(e.g., to 50 psi) and begin vigorous agitation. e. Monitor the reaction progress by observing
hydrogen uptake or by TLC/LC-MS analysis. f. Once the reaction is complete, carefully vent
the hydrogen and purge the vessel with an inert gas. g. Filter the reaction mixture through a
pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. h.
Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluorochroman-3-
carboxylic acid, which can be purified further by recrystallization.

Part 3: Applications in Research and Drug
Development

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array
of biologically active compounds, including antioxidants (like Vitamin E), and other
therapeutics. The incorporation of fluorine can enhance metabolic stability and binding affinity.

 Building Block for Novel Therapeutics: As a carboxylic acid, this molecule is an excellent
building block. The acid functionality can be readily converted into esters, amides, or other
functional groups, allowing for its incorporation into larger, more complex molecules for drug

discovery programs.
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» Antimicrobial Research: Structurally related fluoroquinolone-3-carboxylic acids are a well-
known class of potent antibacterial agents.[11] While the chroman core differs significantly,
the shared 6-fluoro and 3-carboxylic acid motifs suggest that derivatives of this compound
could be explored for potential antimicrobial activity.

o Chiral Synthesis: The carbon at the 3-position is a stereocenter. Resolution of the racemic
mixture or development of an asymmetric synthesis would yield enantiomerically pure (R)-
and (S)-6-Fluorochroman-3-carboxylic acids. Such chiral building blocks are of high value
in the pharmaceutical industry for creating stereospecific drugs.[3]

Part 4: Safety and Handling

No specific safety data sheet (SDS) exists for CAS 944899-27-8. The following guidance is
synthesized from data for its close analogues and general principles for handling acidic organic
compounds.[12][13]

Hazard Identification (Predicted)

Based on the SDS for (R)-6-Fluorochroman-2-carboxylic acid, the target compound should be
handled as a hazardous substance.[13]

Precautionary Statement

Hazard Class Hazard Statement
Codes
o H302+H312+H332: Harmful if
Acute Toxicity (Oral, Dermal, ) ) ) P261, P280, P301+P312,
) swallowed, in contact with skin
Inhalation) . P302+P352
or if inhaled
Skin Irritation H315: Causes skin irritation P264, P362+P364
o H319: Causes serious eye
Eye Irritation o P280, P305+P351+P338
irritation
) o H335: May cause respiratory
Respiratory Irritation P271, P304+P340

irritation

Safe Handling and Personal Protective Equipment (PPE)
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» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[14]

» Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles or a face shield that meets
government standards such as NIOSH (US) or EN 166 (EU).[12]

o Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves
must be inspected before use and disposed of properly after handling.[12]

o Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[13]

o Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (US) or
equivalent particulate respirator.[5]

First Aid Measures

 Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a
physician.[12]

» Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

 Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Consider
storing under an inert atmosphere.

o Disposal: Dispose of this material as hazardous waste in accordance with all applicable
local, state, and federal regulations. Do not let the product enter drains.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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